molecular formula C7H14O2 B14239402 5-Hexene-2,3-diol, 3-methyl- CAS No. 505904-74-5

5-Hexene-2,3-diol, 3-methyl-

Cat. No.: B14239402
CAS No.: 505904-74-5
M. Wt: 130.18 g/mol
InChI Key: SMWGFKITEMKAGE-UHFFFAOYSA-N
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Description

5-Hexene-2,3-diol, 3-methyl- is an organic compound with the molecular formula C7H14O2. It is a diol, meaning it contains two hydroxyl (-OH) groups, and it also features a double bond in its structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexene-2,3-diol, 3-methyl- typically involves the hydroxylation of alkenes. One common method is the dihydroxylation of 3-methyl-1,4-pentadiene using osmium tetroxide (OsO4) as a catalyst, followed by reduction with sodium bisulfite (NaHSO3) to yield the diol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Hexene-2,3-diol, 3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated diols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Saturated diols.

    Substitution: Halogenated compounds.

Scientific Research Applications

5-Hexene-2,3-diol, 3-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which 5-Hexene-2,3-diol, 3-methyl- exerts its effects involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups and a double bond. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating reactions such as oxidation, reduction, and substitution.

Comparison with Similar Compounds

Similar Compounds

    3-Hexene-2,5-diol: Another diol with a similar structure but different positioning of hydroxyl groups.

    2,5-Dimethyl-2,5-hexanediol: A diol with methyl groups at different positions.

    3-Methyl-3-buten-1-ol: A compound with a similar carbon skeleton but different functional groups.

Uniqueness

5-Hexene-2,3-diol, 3-methyl- is unique due to its specific arrangement of hydroxyl groups and the presence of a double bond, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

CAS No.

505904-74-5

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

3-methylhex-5-ene-2,3-diol

InChI

InChI=1S/C7H14O2/c1-4-5-7(3,9)6(2)8/h4,6,8-9H,1,5H2,2-3H3

InChI Key

SMWGFKITEMKAGE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(CC=C)O)O

Origin of Product

United States

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